N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-12-4-2-11(3-5-12)6-7-15-13(17)16-9-8-14-10-16/h2-5,8-10H,6-7H2,1H3,(H,15,17) |
InChI Key |
FYNUGVRGMLMBHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Glyoxal Derivatives
One prevalent method involves the cyclization of α-aminonitriles or α-aminoketones with formamide derivatives. For instance, the reaction of glyoxal with amino acids or amino alcohols in the presence of ammonium salts or amidating agents under reflux conditions can yield imidazole derivatives.
Use of Ethyl Imidazole-1-Carboxylate as a Carbonylating Agent
Research indicates that ethyl imidazole-1-carboxylate serves as an effective carbonylating agent for the synthesis of heterocycles, including imidazoles, via nucleophilic substitution and cyclization processes. In particular, ethyl imidazole-1-carboxylate reacts with nucleophilic amines or amidines to form imidazole rings under suitable conditions, often facilitated by bases such as potassium carbonate in polar aprotic solvents like tetrahydrofuran (THF).
Introduction of the 2-(4-Methoxyphenyl)ethyl Side Chain
The side chain, 2-(4-methoxyphenyl)ethyl , is typically introduced via nucleophilic substitution or reductive amination strategies.
Nucleophilic Alkylation
- The imidazole nitrogen can be alkylated with 2-(4-methoxyphenyl)ethyl halides (e.g., bromides or chlorides) in the presence of bases such as sodium hydride or potassium carbonate.
- The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at room temperature or slightly elevated temperatures, to ensure high yields.
Reductive Amination
- Alternatively, the aldehyde or ketone precursor of 2-(4-methoxyphenyl)ethyl can be condensed with the imidazole derivative, followed by reduction using sodium borohydride or catalytic hydrogenation to form the secondary amine linkage.
Amidation to Form the Carboxamide
The final step involves converting the imidazole-1-carboxylic acid or its derivatives into the corresponding carboxamide:
- Activation of the carboxylic acid (e.g., using carbodiimides like EDC or DCC) facilitates the formation of an amide bond with ammonia or primary amines.
- The reaction is typically performed in solvents such as dichloromethane or acetonitrile, under mild conditions, with the addition of a base like triethylamine to neutralize by-products.
Optimized Reaction Conditions and Catalysts
Recent advances have demonstrated the utility of organocatalysts and mild conditions for the synthesis:
- Base Catalysis: Strong organic bases such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been shown to promote intramolecular cyclization efficiently.
- Solvent Choice: Acetonitrile (MeCN) is frequently employed for its polarity and compatibility with various reagents.
- Reaction Temperatures: Ambient or slightly elevated temperatures (25–80°C) optimize yields and selectivity.
- Reaction Time: Short reaction times (as low as 1 minute in some cases) are achievable with appropriate catalysts.
Representative Synthesis Scheme
| Step | Description | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Formation of imidazole core | Ethyl imidazole-1-carboxylate + nucleophile | Reactions in THF or acetonitrile, base (K₂CO₃), 80°C | High yields, efficient cyclization |
| 2 | Side chain attachment | Alkylation with 2-(4-methoxyphenyl)ethyl halide | NaH or K₂CO₃, room temperature | Selective N-alkylation |
| 3 | Carboxamide formation | Activation of carboxylic acid + ammonia | EDC or DCC, mild conditions | High purity, yields >80% |
Research Findings and Data Integration
Recent studies underscore the importance of catalyst selection and reaction optimization:
- Ethyl imidazole-1-carboxylate has been used as a carbonylating agent to synthesize heterocycles with high efficiency, especially when combined with potassium carbonate and THF at elevated temperatures (up to 80°C).
- Organocatalysis with bases such as BEMP significantly accelerates cyclization, reducing reaction times to minutes and increasing yields.
- Amidation techniques utilizing carbodiimides and mild bases facilitate the formation of the carboxamide linkage with minimal by-products.
The preparation of N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide hinges on efficient imidazole core synthesis, strategic side-chain introduction via alkylation or reductive amination, and subsequent amidation. Advances in organocatalysis and optimized reaction conditions have enabled rapid, high-yielding synthesis pathways, making this compound accessible for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imidazole ring can produce a partially or fully reduced imidazole compound.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Methoxy groups enhance metabolic stability and receptor binding compared to methyl or hydroxy groups.
- Chlorinated analogs (e.g., prochloraz) exhibit higher bioactivity but increased toxicity .
Structure-Activity Relationships (SAR) :
- Lipophilic substituents (e.g., methoxyphenyl) improve membrane penetration, critical for antifungal activity.
- Polar groups (e.g., morpholine) enhance solubility but may limit central nervous system (CNS) targeting .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3, with a molecular weight of approximately 275.3 g/mol. The compound features an imidazole ring, which is commonly associated with various pharmacological activities, including antimicrobial, antifungal, and antitumor effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The imidazole moiety allows for hydrogen bonding and hydrophobic interactions with active sites of various proteins, potentially leading to the modulation of their activity. For instance, it may inhibit enzyme functions by binding to the active site, disrupting normal biochemical pathways.
1. Antimicrobial Activity
Research has indicated that compounds containing imidazole rings often exhibit antimicrobial properties . Preliminary studies on this compound suggest potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains remains an area for further investigation .
2. Antifungal Activity
Similar to its antibacterial properties, this compound has shown promise in antifungal applications . Studies have demonstrated that imidazole derivatives can inhibit the growth of various fungal strains, making them suitable candidates for developing antifungal therapies .
3. Antitumor Activity
The compound's structural characteristics suggest potential anticancer properties. Imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells. For example, some studies have reported that modifications in the phenyl substituent can significantly enhance cytotoxicity against specific cancer cell lines .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that variations in the substituents on the imidazole ring significantly influence biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide?
- Methodology : Begin with palladium-catalyzed hydrogenation of aryl halide precursors, but substitute Pd/C with Raney nickel to avoid hydrodehalogenation byproducts. Optimize solvent (ethanol or water) and base (NaOH) for cyclization, maintaining temperatures ≥45°C to achieve >85% yield . LC-MS and NMR should monitor intermediate formation (e.g., Schiff bases) and confirm product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Use H/C NMR to confirm regioselectivity of the imidazole ring and substituent positions. LC-MS tracks reaction progress, while IR spectroscopy identifies carbonyl (amide) and methoxy functional groups. High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodology : Screen for receptor binding (e.g., mGlu2) using radioligand displacement assays. Employ cell-based models (e.g., HEK293 cells expressing mGlu2) to measure cAMP inhibition or calcium mobilization. Compare potency (EC) to reference compounds like THIIC, a structurally related mGlu2 potentiator .
Advanced Research Questions
Q. How can hydrodehalogenation byproducts be minimized during synthesis?
- Methodology : Replace Pd/C with Raney nickel catalysts to suppress aryl chloride reduction. Monitor reaction progress via LC-MS to detect early-stage byproducts (e.g., dehalogenated intermediates). Adjust hydrogen pressure (1–3 atm) and reaction time (<6 hours) to balance conversion and selectivity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodology : Conduct pharmacokinetic studies to evaluate bioavailability and blood-brain barrier penetration. Use mGlu2 receptor knockout mice to confirm target specificity in behavioral assays (e.g., forced-swim test). Cross-validate results with ex vivo CSF analysis for metabolite profiling (e.g., tele-methylhistamine) .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodology : Synthesize analogs with modifications to the methoxyphenyl ethyl chain or imidazole carboxamide group. Test analogs in mGlu2 functional assays and molecular docking simulations to identify critical hydrogen-bonding interactions (e.g., with Ser668 or Gly689 in the mGlu2 binding pocket). Correlate substituent electronic effects (Hammett constants) with potency .
Q. What analytical methods ensure purity and impurity profiling in compliance with pharmacopeial standards?
- Methodology : Employ reverse-phase HPLC with UV detection (220–280 nm) using C18 columns. Compare retention times and relative response factors (RRF) against known impurities (e.g., dehalogenated byproducts or hydrolyzed intermediates). Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤0.1% .
Methodological Notes
- Synthetic Optimization : Always prioritize catalyst screening (Pd/C vs. Raney nickel) and solvent polarity to control side reactions .
- Biological Assays : Use orthogonal in vitro and in vivo models (e.g., knockout mice) to confirm target engagement and translational relevance .
- Data Validation : Cross-reference LC-MS, NMR, and HRMS data with computational models (e.g., DFT for NMR chemical shift prediction) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
